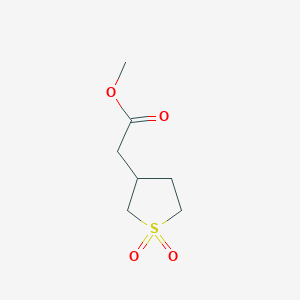

Methyl 2-(1,1-dioxothiolan-3-yl)acetate

CAS No.: 17133-70-9

Cat. No.: VC2323560

Molecular Formula: C7H12O4S

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17133-70-9 |

|---|---|

| Molecular Formula | C7H12O4S |

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | methyl 2-(1,1-dioxothiolan-3-yl)acetate |

| Standard InChI | InChI=1S/C7H12O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h6H,2-5H2,1H3 |

| Standard InChI Key | RYJMVDYQGFCLIW-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1CCS(=O)(=O)C1 |

| Canonical SMILES | COC(=O)CC1CCS(=O)(=O)C1 |

Introduction

Methyl 2-(1,1-dioxothiolan-3-yl)acetate is a chemical compound with a molecular formula of C7H12O4S and a molecular weight of approximately 192.24 g/mol . It features a unique structure that includes a dioxothiolan moiety attached to an acetate group, contributing to its chemical properties and potential applications in organic synthesis and pharmaceuticals.

Biological Activities and Applications

Research on Methyl 2-(1,1-dioxothiolan-3-yl)acetate is limited, but compounds containing similar thiolane rings often exhibit interesting pharmacological properties. Thiolane derivatives have been studied for their potential antimicrobial, antifungal, and anticancer activities. The unique structure of Methyl 2-(1,1-dioxothiolan-3-yl)acetate may contribute to interactions with biological targets, although specific studies on this compound are necessary to elucidate its precise biological effects.

Safety and Handling

Methyl 2-(1,1-dioxothiolan-3-yl)acetate is classified as an irritant, and handling it requires appropriate safety measures. Laboratory safety protocols should be followed to minimize exposure risks .

Comparison with Similar Compounds

Future Research Directions

Further studies are needed to fully explore the biological activities and synthetic applications of Methyl 2-(1,1-dioxothiolan-3-yl)acetate. This includes detailed investigations into its enzyme interactions, potential therapeutic uses, and optimization of synthesis methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume